molecular formula C10H8N2OS B1494750 5-methoxy-3-thiocyanato-1h-indole

5-methoxy-3-thiocyanato-1h-indole

Cat. No.: B1494750
M. Wt: 204.25 g/mol
InChI Key: ADQRDSLCUMIAHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiocyanic acid, 5-methoxy-1H-indol-3-yl ester typically involves the reaction of 5-methoxyindole with thiocyanic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. Common reagents used in this synthesis include glacial acetic acid and concentrated hydrochloric acid .

Industrial Production Methods: Industrial production of thiocyanic acid, 5-methoxy-1H-indol-3-yl ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The production process is carefully monitored to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-methoxy-3-thiocyanato-1h-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indole-3-methanol derivatives .

Scientific Research Applications

5-methoxy-3-thiocyanato-1h-indole has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various indole derivatives with potential biological activities.

    Biology: The compound is studied for its role in biological systems, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as anticancer, antiviral, and anti-inflammatory activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of thiocyanic acid, 5-methoxy-1H-indol-3-yl ester involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 5-methoxy-3-thiocyanato-1h-indole is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H8N2OS

Molecular Weight

204.25 g/mol

IUPAC Name

(5-methoxy-1H-indol-3-yl) thiocyanate

InChI

InChI=1S/C10H8N2OS/c1-13-7-2-3-9-8(4-7)10(5-12-9)14-6-11/h2-5,12H,1H3

InChI Key

ADQRDSLCUMIAHR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2SC#N

Origin of Product

United States

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